molecular formula C6H6N4O2S B13106221 7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one CAS No. 36325-78-7

7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one

Cat. No.: B13106221
CAS No.: 36325-78-7
M. Wt: 198.21 g/mol
InChI Key: GMDAQLAXINCTSP-UHFFFAOYSA-N
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Description

7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazolopyrimidines.

Scientific Research Applications

7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for further research in cancer therapy.

Properties

CAS No.

36325-78-7

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

IUPAC Name

7-hydroxy-2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C6H6N4O2S/c1-13-6-8-5-7-3(11)2-4(12)10(5)9-6/h2,12H,1H3,(H,7,8,9,11)

InChI Key

GMDAQLAXINCTSP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(=CC(=O)NC2=N1)O

Origin of Product

United States

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